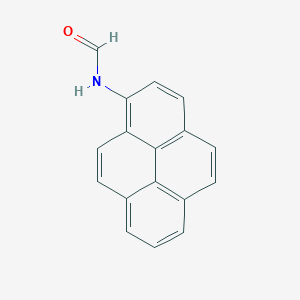

N-Formyl-1-aminopyrene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Formyl-1-aminopyrene, also known as this compound, is a useful research compound. Its molecular formula is C17H11NO and its molecular weight is 245.27 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Pyrenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Biotransformation and Detoxification

FAP is produced during the metabolism of 1-NP by human intestinal microbiota. Studies have shown that FAP, along with 1-aminopyrene (1-AP), accounts for a significant portion of the metabolic products of 1-NP, suggesting that these compounds may play a role in detoxifying harmful substances in the gut. Specifically, after chronic exposure to 1-NP, FAP's contribution to metabolism increased to 66%, indicating an adaptive response by the microbiota to detoxify this carcinogenic compound .

Chemotactic Properties

FAP interacts with formyl peptide receptors (FPRs), which are G-protein-coupled receptors involved in mediating immune responses. These receptors are crucial for leukocyte migration towards sites of inflammation. Research has demonstrated that FAP can activate these receptors, leading to various cellular responses such as degranulation and chemotaxis in neutrophils. This activation plays a significant role in the body's defense mechanisms against infections and inflammation .

Photochemical Transformations

FAP undergoes photochemical transformations when exposed to light, resulting in various oxidation products. These transformations can lead to the formation of potentially mutagenic compounds. Understanding these reactions is essential for assessing the environmental impact of FAP and its derivatives, particularly in polluted areas where sunlight can induce chemical changes .

Environmental Monitoring

Given its origins from 1-NP, FAP serves as a marker for environmental pollution assessment. Its detection in biological samples can indicate exposure to nitropolycyclic aromatic hydrocarbons (PAHs), which are known carcinogens. Analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry have been employed to quantify FAP levels in environmental samples, aiding in pollution monitoring efforts .

Toxicological Studies

Toxicological research has shown that while FAP itself may exhibit lower mutagenicity compared to its precursor 1-NP, it is essential to study its long-term effects on human health and the environment. Case studies have indicated that both FAP and 1-AP do not exhibit mutagenic properties towards certain bacterial strains, suggesting a potential detoxification pathway through microbial metabolism . However, further studies are needed to fully understand their toxicological profiles.

Data Summary Table

Case Studies

- Microbial Metabolism Study : A study utilizing a semicontinuous culture system demonstrated the ability of human intestinal microbiota to metabolize 1-NP into non-mutagenic derivatives including FAP, highlighting its role in gut detoxification processes .

- Immune Response Activation : Research on neutrophil activation showed that FAP binding to formyl peptide receptors triggers significant immune responses, which could provide insights into therapeutic applications for inflammatory diseases .

- Environmental Impact Assessment : A study focusing on urban air quality found detectable levels of nitropolycyclic aromatic hydrocarbons, including metabolites like FAP, underscoring its relevance in environmental monitoring programs aimed at assessing public health risks associated with air pollution .

Eigenschaften

CAS-Nummer |

103915-43-1 |

|---|---|

Molekularformel |

C17H11NO |

Molekulargewicht |

245.27 g/mol |

IUPAC-Name |

N-pyren-1-ylformamide |

InChI |

InChI=1S/C17H11NO/c19-10-18-15-9-7-13-5-4-11-2-1-3-12-6-8-14(15)17(13)16(11)12/h1-10H,(H,18,19) |

InChI-Schlüssel |

YRRFNWAQLGOASH-UHFFFAOYSA-N |

SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)NC=O |

Kanonische SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)NC=O |

Key on ui other cas no. |

103915-43-1 |

Synonyme |

N-formyl-1-aminopyrene NFAP |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.